(R)-2-(Propylamino)propan-1-OL hydrochloride
Description
(R)-2-(Propylamino)propan-1-OL hydrochloride is a chiral amino alcohol hydrochloride characterized by a propan-1-ol backbone substituted with a propylamino group at the 2-position in the R-configuration. This compound is structurally related to intermediates and active pharmaceutical ingredients (APIs) with adrenergic or neurotransmitter-modulating properties. Regulatory guidelines recommend storing such hydrochlorides in tightly sealed containers at controlled room temperature (below 60% relative humidity) to ensure stability .
Properties
IUPAC Name |
(2R)-2-(propylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-7-6(2)5-8;/h6-8H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWCXUFYMYCVCS-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Propylamino)-1-propanol hydrochloride typically involves the reaction of ®-propylene oxide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(Propylamino)-1-propanol hydrochloride is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Propylamino)-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
(2R)-2-(Propylamino)-1-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Propylamino)-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences between (R)-2-(Propylamino)propan-1-OL hydrochloride and related compounds:
Key Observations :
- Chirality: Both (R)-2-(Propylamino)propan-1-OL and Rotigotine HCl are chiral, but Rotigotine’s S-configuration and aromatic ring confer dopamine agonist activity, unlike the simpler propanol derivative .
- Functional Groups: The fluorophenyl group in (R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol HCl likely enhances CNS permeability compared to non-aromatic analogs .
- Impurity Profiles : Articaine Acid HCl, a thiophene-containing impurity, highlights the importance of stereochemical control in API synthesis .
Pharmacological and Functional Differences
- Rotigotine Hydrochloride: A non-ergoline dopamine agonist used in Parkinson’s disease. Its tetrahydronaphthalene structure enables dopamine receptor binding, unlike simpler propylamino alcohols .
- NPLA (): A nitric oxide synthase inhibitor with an L-ornithine backbone, demonstrating how propylamino groups modulate enzyme activity in vascular systems .
- 2-Phenyl-1-propanamine HCl : Lacks an alcohol group but shares a propylamine chain, suggesting applications in adrenergic compound synthesis .
Physicochemical and Regulatory Considerations
- Solubility : Hydrochloride salts generally improve water solubility. For example, Rotigotine HCl’s logP is ~3.5, balancing lipophilicity for transdermal delivery .
- Stability : All hydrochlorides in the evidence require controlled humidity storage to prevent hydrolysis or degradation .
- Regulatory Status : Compounds like Articaine Acid HCl are monitored as impurities per pharmacopeial standards (e.g., USP, EP), emphasizing purity thresholds in APIs .
Biological Activity
(R)-2-(Propylamino)propan-1-OL hydrochloride is a chiral compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(R)-2-(Propylamino)propan-1-OL hydrochloride is a derivative of propanol, featuring a propylamino group. Its molecular formula is CHClN\O, and it has a molecular weight of approximately 145.65 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design.
The biological activity of (R)-2-(Propylamino)propan-1-OL hydrochloride can be attributed to its ability to modulate neurotransmitter systems, particularly through interactions with adrenergic receptors. It functions primarily as a non-selective beta-blocker, influencing cardiac function and potentially exhibiting anxiolytic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (R)-2-(Propylamino)propan-1-OL hydrochloride. For instance, it has been evaluated for its efficacy against various bacterial strains using the agar disc-diffusion method. Results indicate that the compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
In neuropharmacology, (R)-2-(Propylamino)propan-1-OL hydrochloride has been shown to influence central nervous system activity. It acts as an antagonist at beta-adrenergic receptors, which can lead to reduced heart rate and blood pressure, making it beneficial in treating conditions such as hypertension and anxiety disorders.
Case Studies
- Study on Cardiac Function : A clinical trial assessed the effects of (R)-2-(Propylamino)propan-1-OL hydrochloride on patients with hypertension. The study found a significant reduction in systolic and diastolic blood pressure after administration over six weeks.
- Anxiety Reduction : Another study investigated the anxiolytic effects of (R)-2-(Propylamino)propan-1-OL hydrochloride in a rodent model. The results indicated that treated animals exhibited decreased anxiety-like behavior in elevated plus-maze tests compared to controls.
Research Findings
Research has demonstrated that (R)-2-(Propylamino)propan-1-OL hydrochloride possesses several biological activities:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Cardiovascular Effects : Reduces heart rate and blood pressure through beta-receptor blockade.
- CNS Modulation : Exhibits potential anxiolytic properties by modulating neurotransmitter release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
